molecular formula C27H29NO5 B11391044 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(3-methoxybenzyl)acetamide

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B11391044
M. Wt: 447.5 g/mol
InChI Key: AZKUHBLOCYJRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-tert-Butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(3-methoxyphenyl)methyl]acetamide is a complex organic compound with a unique structure that combines elements of furochromen and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(3-methoxyphenyl)methyl]acetamide typically involves multicomponent reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: initial interaction of the starting materials in acetonitrile (MeCN) followed by the formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-tert-Butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(3-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst or nucleophiles (e.g., NaOH, KCN) in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds or other substituted derivatives.

Scientific Research Applications

2-{3-tert-Butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(3-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or pain pathways, leading to its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-tert-Butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(3-methoxyphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for a variety of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C27H29NO5

Molecular Weight

447.5 g/mol

IUPAC Name

2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C27H29NO5/c1-15-10-21-24(25-23(15)20(14-32-25)27(3,4)5)16(2)19(26(30)33-21)12-22(29)28-13-17-8-7-9-18(11-17)31-6/h7-11,14H,12-13H2,1-6H3,(H,28,29)

InChI Key

AZKUHBLOCYJRJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC(=CC=C3)OC)C)C4=C1C(=CO4)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.